molecular formula C18H25N3O4 B14495291 1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide CAS No. 65273-98-5

1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide

Cat. No.: B14495291
CAS No.: 65273-98-5
M. Wt: 347.4 g/mol
InChI Key: BOEKVAHCZVKAFZ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in research settings, particularly in the study of enzyme inhibition and peptide synthesis.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide involves its interaction with specific enzymes or proteins. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively inhibit enzymes like prolidase by binding to their active sites. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of L-proline and L-valine, which imparts distinct properties and applications in scientific research.

Properties

CAS No.

65273-98-5

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-12(2)15(16(19)22)20-17(23)14-9-6-10-21(14)18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,19,22)(H,20,23)/t14-,15-/m0/s1

InChI Key

BOEKVAHCZVKAFZ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.